molecular formula C6H10Br2N2 B2361139 2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide CAS No. 2445793-53-1

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide

Cat. No.: B2361139
CAS No.: 2445793-53-1
M. Wt: 269.968
InChI Key: NNDDOJJIJGYLPD-UHFFFAOYSA-N
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Description

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. It is a white crystalline solid that is soluble in water and other polar solvents. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazoles, including 2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide, typically involves the cyclization of amido-nitriles. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods emphasize the functional group compatibility of the process and resultant substitution patterns around the ring .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide undergoes various types of reactions, including:

    Substitution Reactions: Common reagents include halides and other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions

    Nickel Catalysts: Used in cyclization reactions.

    Halides: Used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various substituted imidazoles .

Scientific Research Applications

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: Another imidazole derivative with similar structural features.

    2-Bromo-5-methyl-1H-imidazole: Shares the imidazole core but differs in the substituent groups.

Uniqueness

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2-bromo-5-propan-2-yl-1H-imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-4(2)5-3-8-6(7)9-5;/h3-4H,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDDOJJIJGYLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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